2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3OS/c1-18-8-7-11-23(15-18)31-27(32)26-25(24(16-29-26)21-9-5-4-6-10-21)30-28(31)33-17-22-14-19(2)12-13-20(22)3/h4-16,29H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDNGUOAMYPRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic heterocyclic compound with a molecular formula of and a molecular weight of approximately 451.59 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of the compound includes a pyrrolo[3,2-d]pyrimidin-4(5H)-one core, which is modified with various substituents that may influence its biological activity. The specific arrangement of the functional groups is critical for its interaction with biological targets.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit biofilm formation, which is crucial for treating infections associated with biofilms.
Inhibition of Biofilm Formation
- IC50 Values : The compound demonstrated significant inhibition of quorum sensing with IC50 values of 115.2 μg/mL, 182.2 μg/mL, and 45.5 μg/mL for different assays.
- Mechanism : The proposed mechanism involves interference with the signaling pathways used by bacteria to communicate and form biofilms.
Antiviral Activity
The compound's antiviral potential has also been explored in various studies. It has shown activity against several viruses, particularly in vitro.
Case Studies
- Study on Viral Proliferation : In a study examining the effects on RNA viruses, the compound was effective in blocking viral replication in cell cultures .
- Comparative Analysis : When compared to standard antiviral agents, this compound exhibited superior efficacy against certain viral strains, suggesting its potential as a therapeutic agent.
Cytotoxicity and Selectivity
While evaluating the biological activity of any new compound, it is essential to assess its cytotoxicity. Preliminary studies suggest that this compound has low cytotoxic effects on mammalian cells at therapeutic concentrations.
Cytotoxicity Data
| Concentration (μg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 95 |
| 100 | 90 |
| 200 | 75 |
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds. Variations in substituents on the pyrrolo[3,2-d]pyrimidin scaffold can lead to significant changes in potency and selectivity against microbial targets.
Key Findings
- Substituent Effects : The presence of dimethylbenzyl and tolane groups enhances the lipophilicity of the molecule, potentially improving membrane penetration and bioavailability.
- Optimization Studies : Ongoing research aims to modify the existing structure to enhance its antibacterial and antiviral properties further.
Q & A
Q. What in vivo models are appropriate for assessing toxicity and pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
